molecular formula C13H9ClFN3S B14993621 2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B14993621
M. Wt: 293.75 g/mol
InChI Key: LYRSGZKNFBFKKV-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both chlorine and fluorine atoms in the phenyl ring, along with the sulfanyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the use of hydrazonoyl halides and triethylamine in ethanol to yield the desired compound . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the imidazo[4,5-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-b]pyridine core.

Scientific Research Applications

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The sulfanyl group further contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H9ClFN3S

Molecular Weight

293.75 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClFN3S/c14-10-6-9(15)4-3-8(10)7-19-13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

LYRSGZKNFBFKKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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